[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate
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Overview
Description
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate is a complex organic compound that has garnered attention in various scientific fields. Its intricate structure comprises multiple functional groups, making it a subject of interest for research in organic synthesis, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate typically involves multi-step organic reactions. The primary synthetic route includes the preparation of the pyrazole core, followed by functionalization with phenyl and trifluoromethylphenoxy groups, and finally esterification with 3,4-dichlorobenzoic acid. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazines, and chlorinating agents. Reaction conditions generally involve moderate to high temperatures and the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve automated and controlled processes to ensure high yield and purity. This would include the use of continuous flow reactors and high-throughput screening techniques to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings of the compound. Common reagents include alkyl halides for nucleophilic substitution and nitronium ions for electrophilic substitution.
Common Reagents and Conditions
Typical reagents for these reactions include bases like sodium hydroxide (NaOH) and acids like sulfuric acid (H2SO4). Solvents such as ethanol, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically results in alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, altering the compound's properties significantly.
Scientific Research Applications
Chemistry
In chemistry, [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate is studied for its unique reactivity and ability to form complex structures. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s biological applications are of particular interest due to its potential pharmacological activities. Researchers investigate its interactions with biological molecules to uncover its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, the compound is explored for its potential use in drug development. Its multi-functional nature allows for the possibility of targeting various biological pathways, making it a candidate for therapeutic applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound may be used in the development of novel materials and agrochemicals. Its stability and reactivity make it suitable for incorporation into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets in cells. These targets can include enzymes, receptors, and ion channels. The compound's effects are mediated through pathways such as signal transduction and gene expression modulation. Detailed studies on its binding affinity and selectivity help elucidate the precise mechanisms by which it exerts its biological effects.
Comparison with Similar Compounds
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate can be compared with similar compounds such as:
[1-Methyl-3-phenylpyrazol-4-yl]methyl benzoate
[1-Methyl-3-phenyl-5-phenoxypyrazol-4-yl]methyl benzoate
[1-Methyl-3-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl benzoate
These compounds share structural similarities but differ in specific functional groups. The unique presence of the trifluoromethylphenoxy and dichlorobenzoate groups in this compound distinguishes it in terms of its chemical reactivity and potential applications. The trifluoromethyl group, for instance, can significantly impact the compound's pharmacokinetics and bioavailability, making it a more potent candidate for certain applications.
Properties
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2F3N2O3/c1-32-23(35-18-9-5-8-17(13-18)25(28,29)30)19(22(31-32)15-6-3-2-4-7-15)14-34-24(33)16-10-11-20(26)21(27)12-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIZBTZCHOYYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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